1-Chloro-4,4-dimethylpentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

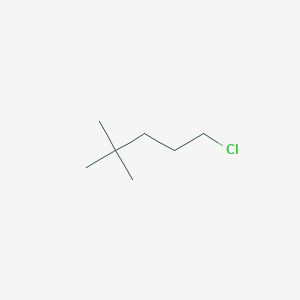

1-Chloro-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of pentane, where one hydrogen atom is replaced by a chlorine atom at the first carbon, and two methyl groups are attached to the fourth carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals, which then react with the 4,4-dimethylpentane to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron chloride can enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used in non-polar solvents such as dimethyl sulfoxide or ethanol.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 4,4-dimethyl-1-pentanol.

Elimination Reactions: The major product is 4,4-dimethyl-1-pentene.

Aplicaciones Científicas De Investigación

1-Chloro-4,4-dimethylpentane has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: While specific biological applications are limited, derivatives of alkyl halides are often explored for their potential biological activity.

Mecanismo De Acción

The mechanism of action of 1-chloro-4,4-dimethylpentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

Comparación Con Compuestos Similares

1-Chloropentane: Similar in structure but lacks the two methyl groups at the fourth carbon.

2-Chloro-4,4-dimethylpentane: The chlorine atom is attached to the second carbon instead of the first.

1-Bromo-4,4-dimethylpentane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-4,4-dimethylpentane is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other alkyl halides .

Actividad Biológica

1-Chloro-4,4-dimethylpentane is an alkyl halide that has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, case studies, and relevant research findings.

Mechanisms of Biological Activity

Mode of Action

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. It can interact with various molecular targets such as enzymes and receptors through mechanisms like S_N1 and S_N2 reactions. The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds with distinct biological properties.

Biochemical Pathways

Alkyl halides are known to participate in various organic reactions, including nucleophilic substitutions and eliminations. Environmental factors such as temperature and pH can influence the efficacy and stability of this compound in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and branched alkyl | Antibacterial, anti-inflammatory |

| 4-Methoxy-2,4-dimethylpentane | Lacks chlorine | Limited biological activity |

| 2-Chloro-2,4-dimethylpentane | Chlorine at different position | Varies; less studied |

This table illustrates how the positioning of the chlorine atom in this compound contributes significantly to its biological activity compared to other compounds.

Case Studies on Biological Activity

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of this compound in murine models, it was observed that administration of the compound led to a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups. This suggests potential therapeutic applications in conditions where TNF-α plays a critical role in pathogenesis.

Antibacterial Effects

Research has indicated that this compound exhibits antibacterial properties against certain strains of bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for further exploration in developing antibacterial agents .

Research Findings

Recent studies have focused on the synthesis and application of derivatives of this compound. These derivatives are often explored for their potential biological activities. For instance:

Propiedades

IUPAC Name |

1-chloro-4,4-dimethylpentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQALULJXWQRKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.